4-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
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Overview
Description
The compound appears to contain several functional groups including a benzoxazinone, an oxadiazole, and a tolyl group. Benzoxazinones are a type of lactam (a cyclic amide) and are found in various bioactive compounds. Oxadiazoles are heterocyclic compounds containing nitrogen and oxygen in a five-membered ring, often used in medicinal chemistry due to their diverse biological activities. The tolyl group refers to a functional group derived from toluene and can exist in three isomeric forms .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the positions of these groups on the rings .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the oxadiazole and benzoxazinone groups. Oxadiazoles can participate in various reactions such as nucleophilic substitution and palladium-catalyzed cross-coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of the oxadiazole and benzoxazinone groups could potentially influence the compound’s polarity, solubility, and stability .Scientific Research Applications
Crystal Structure and Interactions
The study of similar compounds to 4-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one reveals insights into crystal structure and molecular interactions. For instance, compounds with oxadiazole rings have been observed to form specific angles and planes within their crystal structures, facilitating intermolecular hydrogen bonding and further linking via weak interactions. These structural features could imply potential applications in designing materials with desired crystal properties for pharmaceuticals or advanced materials (Fun et al., 2011).
Photolysis in Alcohols
Research on 1,3,4-oxadiazoles, which share a core structural motif with the compound , has demonstrated interesting photolysis behaviors in alcohols, leading to a variety of chemical transformations. These findings suggest potential applications in synthetic chemistry, where such compounds could serve as intermediates in the creation of complex molecules (Tsuge et al., 1977).
Corrosion Inhibition
Oxadiazole derivatives have been investigated for their corrosion inhibition abilities towards metals in acidic environments. Studies suggest that these compounds can form protective layers on metal surfaces, thereby reducing corrosion rates. This property is particularly relevant for the development of new corrosion inhibitors in industrial applications (Ammal et al., 2018).
Antimicrobial Activities
Some 1,2,4-triazole derivatives, which are structurally related to the compound of interest, have shown promising antimicrobial activities. These activities suggest potential applications in the development of new antimicrobial agents, highlighting the importance of such compounds in medical chemistry (Bektaş et al., 2007).
Mesomorphic Behavior and Photoluminescence
Derivatives of 1,3,4-oxadiazoles have been synthesized and characterized for their mesomorphic behavior and photoluminescent properties. Such studies open the door for applications in the fields of liquid crystals and optoelectronic devices, where these properties are highly valued (Han et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-12-5-4-6-13(9-12)18-19-16(24-20-18)10-21-14-7-2-3-8-15(14)23-11-17(21)22/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIKIEBEXVUAAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN3C(=O)COC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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